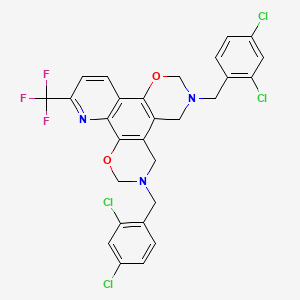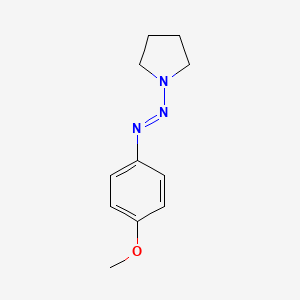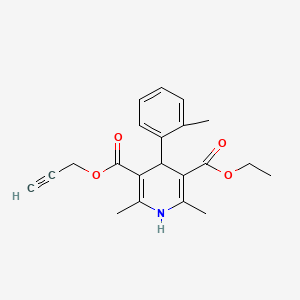
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. The use of catalysts like triethyl orthoformate and sodium azide can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials
Wirkmechanismus
The mechanism of action of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The compound’s sulfur atom can also participate in redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate.
5-Phenyltetrazole: Similar structure but lacks the ethanethioate group.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring
Uniqueness
This compound is unique due to its combination of a tetrazole ring with an ethanethioate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
42105-51-1 |
|---|---|
Molekularformel |
C9H8N4OS |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
S-(1-phenyltetrazol-5-yl) ethanethioate |
InChI |
InChI=1S/C9H8N4OS/c1-7(14)15-9-10-11-12-13(9)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
RCNWLPBWBUNVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


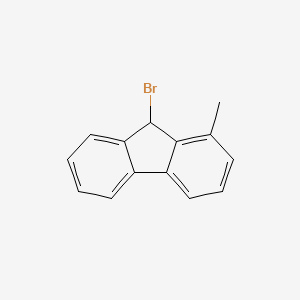
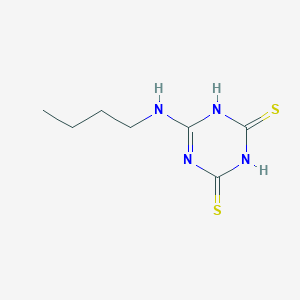




propanedioate](/img/structure/B14673634.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
